Neuropeptide Y (26-36)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

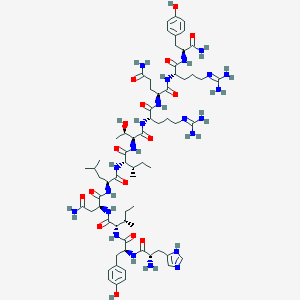

Neuropeptide Y (26-36), also known as Neuropeptide Y (26-36), is a useful research compound. Its molecular formula is C67H106N22O16 and its molecular weight is 1475.7 g/mol. The purity is usually 95%.

The exact mass of the compound Neuropeptide Y (26-36) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Neuropeptide Y - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Neuropeptide Y (26-36) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neuropeptide Y (26-36) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Therapy

Targeting NPY Receptors in Tumors

NPY receptors, particularly the Y1 receptor, are overexpressed in many tumors, making them promising targets for cancer diagnosis and treatment. Research has demonstrated that NPY (26-36) can be utilized to develop targeted therapies:

- Nanoparticulate Drug Delivery Systems : A study developed a Y1 receptor-based nanoparticle system to deliver the anticancer drug doxorubicin specifically to breast cancer cells. The modified peptide [Pro 30, Nle 31, Bpa 32, Leu 34]NPY(28–36) was employed as a targeting ligand. This system showed selective binding to Y1 receptor-expressing cancer cells while sparing normal cells that predominantly express Y2 receptors, resulting in effective dose-dependent inhibition of cancer cell growth .

- PET Imaging for Tumor Detection : NPY (26-36) analogs labeled with fluorine-18 have been synthesized for positron emission tomography (PET) imaging to visualize Y1 receptor-positive tumors. These imaging agents have shown promise in detecting breast cancer due to their high affinity for the Y1 receptor .

Neuroprotection

Role in Neurodegenerative Diseases

NPY (26-36) exhibits neuroprotective properties that could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease:

- Reduction of Glutamate Toxicity : NPY has been shown to reduce excitotoxicity caused by glutamate, which is implicated in neuronal damage during Alzheimer's progression. Activation of Y2 and Y5 receptors by NPY can protect neurons from necrosis and apoptosis by modulating intracellular signaling pathways .

- Oxidative Stress Mitigation : NPY also plays a role in reducing oxidative stress within the brain by inhibiting reactive oxygen species (ROS). This protective mechanism is crucial for maintaining mitochondrial integrity and preventing neurodegeneration .

Metabolic Regulation

Influence on Appetite and Energy Homeostasis

NPY (26-36) is involved in regulating food intake and energy balance:

- Appetite Stimulation : NPY is known for its potent orexigenic effects, stimulating appetite through its action on hypothalamic pathways. This property has implications for obesity treatment strategies where modulation of NPY signaling could help manage weight .

- Clinical Trials : Some receptor modulators targeting the NPY system are currently undergoing clinical trials for obesity treatment. For instance, peptide agonists at Y2 and Y4 receptors have shown potential but require further investigation to establish their efficacy .

Data Table: Summary of Applications of Neuropeptide Y (26-36)

Properties

CAS No. |

113676-81-6 |

|---|---|

Molecular Formula |

C67H106N22O16 |

Molecular Weight |

1475.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C67H106N22O16/c1-8-34(5)52(87-62(102)48(28-38-16-20-41(92)21-17-38)84-56(96)42(68)29-39-31-76-32-79-39)63(103)86-49(30-51(70)94)60(100)85-47(26-33(3)4)61(101)88-53(35(6)9-2)64(104)89-54(36(7)90)65(105)82-44(13-11-25-78-67(74)75)57(97)81-45(22-23-50(69)93)59(99)80-43(12-10-24-77-66(72)73)58(98)83-46(55(71)95)27-37-14-18-40(91)19-15-37/h14-21,31-36,42-49,52-54,90-92H,8-13,22-30,68H2,1-7H3,(H2,69,93)(H2,70,94)(H2,71,95)(H,76,79)(H,80,99)(H,81,97)(H,82,105)(H,83,98)(H,84,96)(H,85,100)(H,86,103)(H,87,102)(H,88,101)(H,89,104)(H4,72,73,77)(H4,74,75,78)/t34-,35-,36+,42-,43-,44-,45-,46-,47-,48-,49-,52-,53-,54-/m0/s1 |

InChI Key |

NVSKWNGRDPRFPF-ANSQDGHYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)N |

Key on ui other cas no. |

113676-81-6 |

sequence |

HYINLITRQRY |

Synonyms |

neuropeptide Y (26-36) NPY (26-36) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.